Product packaging for 8-Chloroimidazo[1,2-a]pyridin-6-amine(Cat. No.:)

8-Chloroimidazo[1,2-a]pyridin-6-amine

Cat. No.: B8131873
M. Wt: 167.59 g/mol
InChI Key: FNNZBMMQNNOEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloroimidazo[1,2-a]pyridin-6-amine is a chemical compound of interest in medicinal and organic chemistry research. It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery due to their widespread biological activities . These activities include anti-cancer, antibacterial, antiviral, and antiulcer effects, making this structural motif a valuable template for developing new therapeutic agents . The presence of both chloro and amine functional groups at specific positions on the imidazo[1,2-a]pyridine core provides distinct reactivity, allowing for further functionalization, particularly through metal-catalyzed cross-coupling reactions . For instance, palladium-catalyzed aminocarbonylation of similar iodo-substituted imidazo[1,2-a]pyridines has been successfully used to introduce carboxamide moieties, a key functional group in many active pharmaceutical ingredients . Researchers can leverage the amine group of this compound for the synthesis of novel Schiff base or chalcone conjugates, which have shown promising biological activities in scientific studies . This compound is intended for research applications such as method development, hit-to-lead optimization, and the exploration of new chemical entities. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B8131873 8-Chloroimidazo[1,2-a]pyridin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNZBMMQNNOEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Chloroimidazo 1,2 a Pyridin 6 Amine and Analogous Derivatives

Foundational Cyclocondensation Reactions for Imidazo[1,2-a]pyridine (B132010) Core Formation

The construction of the imidazo[1,2-a]pyridine skeleton, a privileged structure in medicinal chemistry, is most commonly achieved through cyclocondensation reactions. rsc.orgbio-conferences.org These methods form the bedrock of synthesis for a vast array of derivatives.

Strategic Application of 2-Aminopyridine Derivatives in Core Synthesis

The primary building block for the imidazo[1,2-a]pyridine core is a substituted 2-aminopyridine. bio-conferences.orgnih.gov This starting material provides the nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group necessary for the formation of the fused imidazole (B134444) ring. The reaction, first reported by Tschitschibabin, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. bio-conferences.org Modern iterations of this reaction have been refined to proceed under milder conditions and without the need for catalysts or solvents in some cases. bio-conferences.orgnih.gov

The versatility of this approach is demonstrated by the wide range of substituted 2-aminopyridines that can be employed, allowing for the introduction of various functional groups onto the pyridine portion of the final molecule. organic-chemistry.orgacs.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, further expand the synthetic utility by combining a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process to generate diverse imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions Using 2-Aminopyridine Derivatives
Reactant 1Reactant 2ConditionsProduct TypeReference
2-Aminopyridineα-HaloketoneNeutral alumina, room temp.Imidazo[1,2-a]pyridine bio-conferences.orgnih.gov
2-Aminopyridineα-Bromo/chloroketone60°C, solvent-freeImidazo[1,2-a]pyridine bio-conferences.org
2-AminopyridineAldehyde, Terminal AlkyneCopper catalyst3-Component Coupling Product bio-conferences.org
2-AminopyridineAldehyde, IsocyanideHPW catalyst, MW, 30 minImidazo[1,2-a]pyridine beilstein-journals.org

Utilization of α-Halo Carbonyl Compounds in Ring Closure Mechanisms

The indispensable partner to the 2-aminopyridine in classic imidazo[1,2-a]pyridine synthesis is an α-halo carbonyl compound, such as an α-haloketone or α-haloaldehyde. acs.orgresearchgate.net The reaction mechanism proceeds via the initial SN2 alkylation of the endocyclic nitrogen of the 2-aminopyridine by the α-halocarbonyl. This is followed by an intramolecular condensation between the remaining amino group and the carbonyl carbon, and a subsequent dehydration step to yield the aromatic fused heterocyclic system. acs.org

A variety of α-halo carbonyl compounds, including 1,3-dichloroacetone and various α-bromoketones, have been successfully used. jmchemsci.commdpi.com This allows for the introduction of substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring. For instance, the reaction of a 2-aminopyridine with bromoacetaldehyde yields the parent imidazo[1,2-a]pyridine, while using α-bromoketones results in 2-substituted derivatives. bio-conferences.org

Regioselective Functionalization at Position 8: Chlorination Strategies

Achieving chlorination specifically at the C8 position of the imidazo[1,2-a]pyridine ring presents a significant regiochemical challenge. Direct electrophilic halogenation of the pre-formed heterocyclic core is often not a viable strategy due to the inherent electronic properties of the ring system.

Direct Halogenation Protocols and Reagent Selection

Direct electrophilic halogenation of the imidazo[1,2-a]pyridine scaffold overwhelmingly favors substitution at the C3 position. rsc.orgnih.gov The C3 position is the most electron-rich carbon in the imidazole ring, making it the most nucleophilic and thus the primary site for electrophilic attack. nih.gov Numerous methods have been developed for the C3-halogenation using various reagents, including sodium chlorite (NaClO₂) and N-chlorosuccinimide (NCS). nih.govnih.govresearchgate.net Even when positions on the pyridine ring are substituted, direct chlorination protocols consistently yield the 3-chloro-imidazo[1,2-a]pyridine derivative. nih.govresearchgate.net This high regioselectivity for C3 means that direct chlorination is an unsuitable method for synthesizing 8-chloro analogs.

Precursor-Based Synthesis with Pre-functionalized Pyridine Rings

The most effective and reliable strategy for the synthesis of 8-chloroimidazo[1,2-a]pyridine (B2491448) derivatives is to begin with a pyridine ring that already contains a chlorine atom at the desired position. This precursor-based approach circumvents the regioselectivity issues associated with functionalizing the fused bicycle.

A logical synthetic pathway to obtain 8-Chloroimidazo[1,2-a]pyridin-6-amine involves starting with a 2-amino-3-chloro-5-nitropyridine. The chlorine atom at the 3-position of the pyridine ring will become the C8-chloro substituent in the final product, while the nitro group at the 5-position will become the C6-amino group after reduction.

This strategy is supported by analogous syntheses reported in the literature:

Synthesis of 8-bromo-6-chloroimidazo[1,2-a]pyridine derivatives begins with 3-bromo-5-chloropyridin-2-amine. mdpi.com This precursor is condensed with an α-halo carbonyl compound (e.g., 1,3-dichloroacetone) to form the bicyclic core, with the halogens from the starting pyridine correctly positioned at C8 and C6. mdpi.com

Synthesis of 8-iodo-6-nitroimidazo[1,2-a]pyridine starts with 5-nitropyridin-2-amine, which is first cyclized and then subjected to iodination. The nitro group directs the incoming electrophile (iodine) to the C8 position. The nitro group can then be reduced to an amine, yielding an 8-iodo-imidazo[1,2-a]pyridin-6-amine. niscpr.res.in

Table 2: Precursor-Based Synthesis for 8-Halo-Imidazo[1,2-a]pyridine Derivatives
Starting Pyridine PrecursorKey ReagentsIntermediate/ProductReference
3-Bromo-5-chloropyridin-2-amine1,3-Dichloroacetone, Ethanol, Reflux8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine mdpi.com
5-Nitropyridin-2-amine1. 2-Bromo-1,1-diethoxyethane 2. I₂, Morpholine8-Iodo-6-nitroimidazo[1,2-a]pyridine niscpr.res.in
3-Bromo-5-methylpyridin-2-amineEthyl 2-chloro-3-oxobutanoateEthyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate nih.gov

Considerations for Controlling Chlorination Regioselectivity

Controlling the regioselectivity of chlorination on the imidazo[1,2-a]pyridine nucleus is dictated primarily by the electronic distribution within the heterocyclic system.

Electronic Effects : The imidazole portion of the scaffold is electron-rich compared to the pyridine portion. Within the imidazole ring, theoretical calculations and experimental results confirm that the C3 position possesses the highest electron density, making it the kinetic site of electrophilic attack. nih.gov

Steric Hindrance : The introduction of bulky substituents at the C2 position can, in some cases, influence regioselectivity, but C3 halogenation often remains the major pathway. nih.gov

Regioselective Functionalization at Position 6: Amination Strategies

The introduction of an amine group at the C6 position of the 8-chloroimidazo[1,2-a]pyridine core is a key synthetic challenge that can be addressed through several distinct pathways. These strategies range from direct functionalization of the pre-formed heterocyclic system to the construction of the scaffold from appropriately substituted precursors.

Direct C-H amination of the imidazo[1,2-a]pyridine nucleus represents an atom-economical approach to installing amine functionalities. However, achieving regioselectivity, particularly at the C6 position, is a significant hurdle. Most direct functionalization methods, such as C-H/N-H cross-coupling reactions, tend to favor the C3 position of the imidazole ring due to its electronic properties. researchgate.net

Teleamination, another direct amination method, has been reported for the imidazo[1,2-a]pyridine system, but controlling the site of amination remains a complex task. acs.org Research into novel catalytic systems, potentially involving tailored directing groups, is ongoing to overcome these regioselectivity challenges and enable efficient direct amination at less reactive positions like C6.

A more reliable and controllable method for introducing an amine group at a specific position involves transition-metal-catalyzed cross-coupling reactions. This strategy typically utilizes a halo-substituted imidazo[1,2-a]pyridine as the starting material. For the synthesis of this compound, the precursor would be an 8-chloro-6-haloimidazo[1,2-a]pyridine (e.g., 6-bromo-8-chloroimidazo[1,2-a]pyridine).

Commonly employed C-N cross-coupling reactions include the Buchwald-Hartwig and Ullmann aminations. These reactions use palladium or copper catalysts, respectively, to couple the halo-substituted heterocycle with an amine source (such as ammonia, a primary or secondary amine, or an amine equivalent). The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. While specific examples for the 6-amination of 8-chloroimidazo[1,2-a]pyridine are not prevalent in the literature, the general applicability of these coupling reactions to other positions on the imidazo[1,2-a]pyridine scaffold suggests their feasibility.

Table 1: General Scheme for C-N Cross-Coupling on Imidazo[1,2-a]pyridine Core

Reaction NameCatalyst/ReagentsSubstrateProduct
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)8-Chloro-6-halo-imidazo[1,2-a]pyridineThis compound
Ullmann Condensation Copper catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃)8-Chloro-6-halo-imidazo[1,2-a]pyridineThis compound

Perhaps the most classical and widely used approach for synthesizing specifically substituted imidazo[1,2-a]pyridines involves building the heterocyclic ring from an already functionalized pyridine precursor. organic-chemistry.org To obtain this compound, the synthesis would commence with a 2-amino-3-chloro-5-aminopyridine derivative.

This aminated pyridine precursor can then undergo a condensation and cyclization reaction, famously known as the Tschitschibabin reaction, with an α-haloketone or a related two-carbon synthon. bio-conferences.org For instance, reaction with chloroacetaldehyde (B151913) or a similar reagent would lead to the formation of the desired imidazo[1,2-a]pyridine ring, with the chloro and amino groups already positioned at C8 and C6, respectively. This method offers excellent control over regiochemistry, as the substitution pattern of the final product is determined by the substitution pattern of the initial pyridine. Numerous protocols exist for the synthesis of the core imidazo[1,2-a]pyridine ring from 2-aminopyridines, utilizing reagents like nitroolefins or α-bromo/chloroketones, which can be adapted for this precursor-based strategy. bio-conferences.orgacs.org

Integrated Multi-Component Reaction Approaches for Substituted Imidazo[1,2-a]pyridines

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid assembly of complex molecules in a single step from three or more starting materials. nih.govnih.govnih.gov They offer high atom economy and synthetic efficiency, making them ideal for creating libraries of diverse compounds. nih.govbeilstein-journals.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone MCR for the synthesis of the imidazo[1,2-a]pyridine scaffold. nih.gov This three-component condensation involves a heterocyclic amidine (like 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The reaction is typically catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)₃), or a Brønsted acid like perchloric acid or p-toluenesulfonic acid. nih.govbeilstein-journals.orgbeilstein-journals.org

The primary product of the GBB reaction is a 3-amino-substituted imidazo[1,2-a]pyridine, where the amine substituent is derived from the isocyanide component. bio-conferences.org The diversity of the final product can be extensively modulated by varying each of the three starting components. nih.govbeilstein-journals.org To synthesize a derivative analogous to the target compound, one could theoretically use a substituted 2-aminopyridine. For instance, using 3-chloro-2-aminopyridine as the amidine component would yield an 8-chloro-3-aminoimidazo[1,2-a]pyridine derivative. While the GBB reaction directly installs an amino group at the C3 position, its power lies in the ability to construct the core with various substituents at other positions (C2, C5, C6, C7, C8) by choosing appropriately substituted aldehydes and 2-aminopyridines. nih.govresearchgate.net

Table 2: Examples of Groebke–Blackburn–Bienaymé Reaction Variations

Amidine ComponentAldehyde ComponentIsocyanide ComponentCatalystResulting ScaffoldReference
2-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine bio-conferences.orgnih.gov
2-AminopyrazineAromatic aldehydesVarious isocyanidesAcetic Acid3-Amino-imidazo[1,2-a]pyrazine derivatives nih.gov
2-AminothiazoleVarious aldehydesAliphatic isocyanidesGd(OTf)₃3-Amino-imidazo[2,1-b]thiazole derivatives scielo.br
5-Bromo-2-aminopyridineVarious aldehydesVarious isocyanidesYb(OTf)₃6-Bromo-3-amino-imidazo[1,2-a]pyridine derivatives researchgate.net

The integration of microwave irradiation into synthetic protocols has revolutionized the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyridines. ijpsr.com Microwave heating provides rapid and uniform energy distribution throughout the reaction mixture, which often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. bio-conferences.orgbenthamdirect.combenthamdirect.com

This technology has been successfully applied to various synthetic routes for imidazo[1,2-a]pyridines, including multicomponent reactions. rsc.orgmdpi.com For the GBB reaction, microwave assistance can shorten reaction times from hours to mere minutes. nih.govbenthamdirect.com For example, a solvent-free GBB reaction using montmorillonite K-10 clay as a catalyst was completed in 3 minutes under microwave irradiation. nih.gov Another report describes a microwave-assisted GBB reaction using PEG 400 as a green solvent, affording imidazo[1,2-a]pyridine-furan hybrids in just 10 minutes at 75°C. benthamdirect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConditions (Conventional)Yield (Conventional)Conditions (Microwave)Yield (Microwave)Reference
GBB Reaction (2-aminopyridine, benzaldehyde, t-butyl isocyanide)Reflux in ethanol, with Brønsted acid ionic liquid catalyst71%150°C, 10 min, with Brønsted acid ionic liquid catalyst83% nih.gov
GBB Reaction (2-aminopyridine, 2-azidobenzaldehyde, t-butyl isocyanide)60°C, 8 hours, NH₄Cl catalyst~82%30 min, NH₄Cl catalyst89% mdpi.com
Condensation of aromatic ketone, NBS, and 2-aminopyridineN/AN/A400W, 85°C, in lemon juiceHigh yields benthamdirect.com
GBB Reaction (2-aminopyridine, benzaldehyde, methyl isocyanoacetate)Room temp, Sc(OTf)₃, MeOHGood150°C, 30-180 min, Gd(OTf)₃, MeOHGood to Excellent scielo.br

Modern C-H Functionalization Techniques for Targeted Derivatization

Direct C-H functionalization has emerged as a powerful tool for derivatizing the imidazo[1,2-a]pyridine core, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netnih.gov This approach allows for the introduction of various substituents directly onto the heterocyclic ring system.

In recent years, visible light-induced photoredox catalysis has become a prominent strategy for the C-H functionalization of imidazo[1,2-a]pyridines. researchgate.netmdpi.com This methodology leverages the energy of visible light to generate reactive radical intermediates under mild conditions, often at room temperature. mdpi.com Research has predominantly focused on the functionalization of the C3 position, though methods for other positions like C5 are also being developed. mdpi.com

These transformations typically involve a photocatalyst, such as eosin Y or rose bengal, which, upon irradiation with visible light (e.g., blue LEDs), initiates a single electron transfer (SET) process. nih.govmdpi.com This generates radicals from a variety of precursors, which then add to the electron-rich imidazo[1,2-a]pyridine ring. A range of functional groups can be introduced using this approach. For instance, C3-alkoxycarbonylation has been achieved using carbazates as the coupling partner and a persulfate salt as an oxidant. nih.gov Similarly, perfluoroalkylation can be accomplished using perfluoroalkyl iodides, which form a photoactive electron donor-acceptor (EDA) complex with the imidazo[1,2-a]pyridine substrate, enabling the reaction to proceed even without an external photocatalyst. nih.govmdpi.com

Table 1: Examples of Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines
Functionalization TypePositionReagents & ConditionsKey FeaturesSource
C5-AlkylationC5Alkyl N-hydroxyphthalimides, Eosin Y, room temp.Targets the less-explored C5 position. mdpi.com
PerfluoroalkylationC3Perfluoroalkyl iodides, visible light, room temp.Proceeds via a photoactive Electron Donor-Acceptor (EDA) complex without an external photocatalyst. nih.govmdpi.com
C3-AlkoxycarbonylationC3Carbazates, Rose Bengal, (NH4)2S2O8, blue LED, room temp.Introduces ester groups that can be converted into other functionalities. nih.gov
DifluoromethylenephosphonationC3Diethyl (bromodifluoromethyl)phosphonate, photocatalyst.Installs a difluoromethylenephosphonate group, relevant for medicinal chemistry. mdpi.com
TrifluoromethylationC3Sodium triflinate, photocatalyst.A common method for introducing the CF3 group. researchgate.net

Oxidative cross-dehydrogenative coupling (CDC) represents a highly efficient, atom-economical strategy for forming chemical bonds, including the crucial C-N linkage in the synthesis of imidazo[1,2-a]pyridines. nih.govnih.gov These reactions avoid pre-functionalization of substrates by directly coupling two C-H, N-H, or other X-H bonds. nih.gov

One notable application is the synthesis of the imidazo[1,2-a]pyridine core itself. A metal-free method utilizes carbon tetrabromide (CBr₄) to mediate the oxidative C-N bond formation between 2-aminopyridines and β-keto esters or 1,3-diones. nih.gov This process allows for the construction of complex imidazo[1,2-a]pyridine structures under mild conditions. nih.gov Another advanced approach involves electrochemistry, where an intermolecular C-N bond formation and subsequent cyclization between ketones and 2-aminopyridines are initiated electrochemically. rsc.org This method uses a catalytic amount of hydriodic acid as a redox mediator in an undivided cell, avoiding the need for external chemical oxidants and enhancing the environmental profile of the synthesis. rsc.org Such electrochemical methods have proven effective for a variety of ketones, including acetophenones and alkyl ketones, providing the corresponding imidazo[1,2-a]pyridine products in moderate to excellent yields. rsc.org

Continuous Flow Synthesis for Enhanced Reaction Efficiency and Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of imidazo[1,2-a]pyridines, including enhanced reaction efficiency, improved safety, and straightforward scalability. acs.orgnih.gov This technology is particularly beneficial for multi-step syntheses, as it allows for the integration of reaction, workup, and purification steps into a single, automated process without the isolation of intermediates. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Mur Ligase Inhibitor
ParameterIn-Flask Batch SynthesisContinuous Flow SynthesisSource
Number of Steps21 (integrated multi-step) nih.gov
Overall Yield16.4%46% nih.gov
Intermediate IsolationRequiredNot required nih.gov
ScalabilityLimitedFacile nih.gov

Metal-Catalyzed and Metal-Free Synthetic Transformations

Metal catalysis plays a pivotal role in the synthesis and functionalization of the imidazo[1,2-a]pyridine core. researchgate.net Palladium and copper are among the most frequently used metals, enabling a wide array of coupling reactions. researchgate.netnih.gov Concurrently, metal-free approaches are gaining traction as environmentally benign alternatives. acs.org

Palladium-catalyzed aminocarbonylation is a powerful method for introducing carboxamide functionalities into the imidazo[1,2-a]pyridine skeleton, a common feature in biologically active molecules. mdpi.comresearchgate.net This reaction typically involves the coupling of a halo-substituted imidazo[1,2-a]pyridine with an amine and a source of carbon monoxide. mdpi.comnih.gov

For derivatives like this compound, functionalization at the 6- or 8-position is of particular interest. Research has demonstrated the successful aminocarbonylation of 6-iodo and 8-iodoimidazo[1,2-a]pyridines. mdpi.com In these reactions, a variety of primary and secondary amines can be used to generate the corresponding carboxamides in good yields. mdpi.com Modern protocols may use chloroform as a stable and convenient surrogate for toxic carbon monoxide gas. researchgate.netrsc.org The aminocarbonylation of 6-iodoquinoline, a related nitrogen heterocycle, has been shown to be highly selective; the choice of phosphine ligand (e.g., monodentate PPh₃ vs. bidentate XantPhos) can direct the reaction to produce either α-ketoamides or simple amides, respectively. nih.gov

Table 3: Heterogeneous Palladium-Catalyzed Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine
Amine NucleophileProductYieldSource
MorpholineImidazo[1,2-a]pyridin-6-yl(morpholino)methanone75% mdpi.com
4-MethylanilineN-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide67% mdpi.com
4-MethoxyanilineN-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide64% mdpi.com

Heterogeneous catalysts are highly advantageous in organic synthesis due to their ease of separation from the reaction mixture and potential for recyclability, which lowers costs and reduces waste. exlibrisgroup.comthieme-connect.com Several heterogeneous catalytic systems have been developed for the synthesis of imidazo[1,2-a]pyridines.

Copper-based catalysts are particularly effective. One system employs CuCl₂ supported on nano-TiO₂ for the aerobic synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones, using air as the oxidant in the absence of any ligands. exlibrisgroup.com This catalyst can be reused multiple times without a significant drop in activity. exlibrisgroup.com Another innovative approach uses a copper terephthalate metal-organic framework (MOF) to catalyze the three-component coupling of 2-aminopyridines, aldehydes, and nitromethane. thieme-connect.com This MOF catalyst also demonstrates excellent reusability. thieme-connect.com For palladium-catalyzed reactions like aminocarbonylation, heterogeneous versions have been developed where the palladium is immobilized on a support, such as a supported ionic liquid phase or polystyrene nanoparticles, facilitating catalyst recovery and reuse. mdpi.comrsc.org

Table 4: Reusability of a Heterogeneous Copper MOF Catalyst in Imidazo[1,2-a]pyridine Synthesis
Catalyst Use CycleProduct YieldSource
1st Use94% thieme-connect.com
2nd Use (1st Reuse)89% thieme-connect.com
5th Use (4th Reuse)83% thieme-connect.com

Development of Metal-Free Synthetic Methodologies

The advancement of synthetic organic chemistry has seen a significant shift towards environmentally benign and cost-effective methods. In this context, the development of metal-free synthetic methodologies for the construction of privileged heterocyclic scaffolds like imidazo[1,2-a]pyridines has garnered considerable attention. These approaches circumvent the use of often expensive, toxic, and difficult-to-remove transition metal catalysts, offering cleaner and more sustainable reaction profiles. The synthesis of this compound and its analogs has benefited from these advancements, with several metal-free strategies being reported for the core scaffold and related derivatives.

A notable metal-free approach involves the microwave-assisted amino benzannulation of aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines, which affords various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines. organic-chemistry.org This method is characterized by its high efficiency and short reaction times. organic-chemistry.org For instance, the reaction of (4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazol-2-yl)(phenyl)methanone with pyrrolidine under microwave irradiation for 10 minutes at 120°C yields 2,8-diphenyl-6-(pyrrolidin-1-yl)imidazo[1,2-a]pyridine in high yield. organic-chemistry.org This amine-triggered benzannulation proceeds under mild conditions and avoids the use of any metal catalysts or additives, representing a significant step towards a greener synthesis of 6-amino-substituted imidazo[1,2-a]pyridines. organic-chemistry.org

Another important metal-free strategy for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. nih.gov This classical approach has been adapted to catalyst-free conditions using eco-friendly techniques. nih.gov For example, the reaction can be performed at room temperature in a high-boiling solvent like DMF with a base such as potassium carbonate. nih.gov Furthermore, catalyst-free and eco-friendly conditions have been developed for the condensation of 2-aminopyridine with halogenoesters, leading to monosubstituted imidazo[1,2-a]pyridines which can be further functionalized. nih.gov

The use of elemental sulfur as a promoter for the oxidative cyclization of 2-aminopyridines and aldehydes presents another efficient metal- and base-free method for synthesizing substituted imidazo[1,2-a]pyridines. nih.gov This approach is highly atom-economical and accommodates a range of aldehydes, including aliphatic ones, to produce the corresponding imidazo[1,2-a]pyridines in excellent yields. nih.gov

Moreover, rapid and efficient metal-free synthesis of the imidazo[1,2-a]pyridine scaffold has been achieved in aqueous media under ambient conditions. rsc.orgrsc.org This method relies on the NaOH-promoted cycloisomerization of N-propargylpyridiniums, providing quantitative yields in a matter of minutes on a gram scale. rsc.orgrsc.org The tolerance of this method to various substituents, including halogens, makes it a valuable tool for the synthesis of functionalized imidazo[1,2-a]pyridines that can serve as precursors to compounds like this compound. rsc.org

While a direct metal-free synthesis of this compound has not been explicitly detailed, the synthesis of the analogous 8-iodo-6-nitroimidazo[1,2-a]pyridine has been reported through the reaction of 6-nitroimidazo[1,2-a]pyridine with iodine and morpholine. niscpr.res.in This nitro derivative can then be reduced to 8-iodoimidazo[1,2-a]pyridin-6-amine. niscpr.res.in A similar pathway could potentially be adapted for the 8-chloro analog, starting from 6-nitroimidazo[1,2-a]pyridine and employing a suitable chlorinating agent in a metal-free fashion.

The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, also offers a metal-free route to 3-amino-substituted imidazo[1,2-a]pyridines. mdpi.com The use of a green catalyst like ammonium chloride can promote this reaction efficiently. mdpi.com

The table below summarizes some of the key findings for the metal-free synthesis of 6-amino-substituted imidazo[1,2-a]pyridine analogs.

Starting MaterialsReagents/ConditionsProductYield (%)Reference
Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone, DialkylamineMicrowave, 120°C, 10 min2,8-Diaryl-6-aminoimidazo[1,2-a]pyridineup to 94 organic-chemistry.org
2-Aminopyridine, BromoacetophenoneK2CO3, DMF, room temperature2-Aryl-imidazo[1,2-a]pyridineN/A nih.gov
2-Aminopyridine, AldehydeElemental Sulfur, Oxidative AnnulationSubstituted imidazo[1,2-a]pyridineExcellent nih.gov
N-PropargylpyridiniumNaOH, Water, Ambient TemperatureImidazo[1,2-a]pyridineQuantitative rsc.orgrsc.org
6-Nitroimidazo[1,2-a]pyridineI2, Morpholine, MeOH, 0°C to rt8-Iodo-6-nitroimidazo[1,2-a]pyridine90.31 niscpr.res.in
2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanideNH4Cl, EtOH, 60°C, 8 hN-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine82 mdpi.com

Molecular Design and Structure Activity Relationship Sar Studies

Principles of Structure-Activity Relationship Analysis within the Imidazo[1,2-a]pyridine (B132010) Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to a variety of biological targets. bio-conferences.orgresearchgate.net This characteristic has led to its incorporation into numerous clinically used drugs. bio-conferences.org The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the fused ring system. nih.gov

Structure-activity relationship (SAR) studies for this scaffold aim to understand how different functional groups at various positions influence the compound's interaction with biological targets, thereby affecting its efficacy and selectivity. The electronic and steric properties of substituents play a crucial role in defining the pharmacological profile of these molecules. For instance, the introduction of different groups can modulate properties such as binding affinity, metabolic stability, and pharmacokinetic profiles. nih.gov

The imidazo[1,2-a]pyridine ring system itself has a planar structure that can mimic natural purines, allowing for interactions with the active sites of enzymes like kinases and G-protein-coupled receptors. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions with biological macromolecules.

Impact of Chloro Substitution at Position 8 on Molecular Interactions and Electronic Properties

The substitution of a chlorine atom at position 8 of the imidazo[1,2-a]pyridine ring significantly influences the molecule's electronic properties and potential for molecular interactions. Chlorine is an electron-withdrawing group, which can alter the electron density distribution across the heterocyclic ring system. nih.gov This electronic perturbation can affect the basicity of the nitrogen atoms and the reactivity of the scaffold in chemical transformations and biological interactions. nih.govnih.gov

The presence of a chloro group at position 8 can also introduce specific intermolecular interactions. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further derivatization of the molecule. evitachem.com From a biological standpoint, the chloro group can engage in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can contribute to the binding affinity and selectivity of the compound.

While direct studies on 8-chloroimidazo[1,2-a]pyridine (B2491448) are limited, research on related compounds, such as those with a chloro group at position 7, has shown that this substitution can diminish activity in some cases, suggesting that the position of the halogen is critical for biological function. nih.gov Conversely, in other contexts, a chloro substituent has been shown to be important for inhibitory activity. nih.gov This highlights the context-dependent nature of the chloro group's effect on SAR.

Role of Amine Functionalization at Position 6 in Modulating Recognition and Reactivity

The presence of an amine group at position 6 of the imidazo[1,2-a]pyridine scaffold introduces a key functional group for modulating molecular recognition and reactivity. The amino group is a hydrogen bond donor and can also act as a nucleophile. researchgate.net In a biological context, the ability to form hydrogen bonds is crucial for specific interactions with amino acid residues in the binding sites of proteins.

Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated that the nature of the substituent at this position is critical for biological activity. nih.gov For instance, in the context of anticancer agents, the introduction of specific substituents at the 6-position has been shown to be a key determinant of their potency. nih.gov Research on 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines has shown that the incorporation of an exocyclic amine at position 8 enhances affinity for the adenosine A2A receptor, suggesting that amino groups on the pyridine (B92270) ring can significantly influence receptor binding. nih.gov By extension, an amine at the 6-position would be expected to have a similar capacity to modulate biological activity through specific hydrogen bonding and polar interactions.

The reactivity of the 6-amino group also allows for further chemical modifications, enabling the synthesis of a diverse library of derivatives for SAR studies. This functionalization can be used to attach larger moieties to the scaffold, potentially leading to compounds with improved pharmacological properties. nih.gov

Systematic Substituent Variation Studies at Positions 2, 6, and 8

Studies on 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines have provided valuable insights into the interplay of substituents at these positions. nih.gov For example, palladium-catalyzed coupling reactions have been employed to introduce a variety of groups at positions 2 and 6 of an 8-amino-imidazopyridine core. nih.gov The results from these studies can help in designing compounds with enhanced affinity and selectivity for specific biological targets.

The following table summarizes the general effects of substituent variations at positions 2, 6, and 8 based on findings from related imidazo[1,2-a]pyridine derivatives.

PositionSubstituent TypeGeneral Impact on ActivityReference
2Aryl groupsCan significantly influence potency and selectivity depending on the substitution pattern on the aryl ring. nih.gov
6Halogens (e.g., Cl, Br)Can either enhance or decrease activity depending on the specific biological target and steric factors. nih.gov
6Amine/Amide groupsCan form key hydrogen bonds with the target, often crucial for activity. nih.govnih.gov
8Halogens (e.g., Cl, F)Influences electronic properties and can participate in halogen bonding. Positional importance is high. nih.govnih.gov
8Amino groupsEnhances affinity for certain receptors through hydrogen bonding. nih.gov

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Conformational analysis of imidazo[1,2-a]pyridine derivatives helps in understanding the spatial arrangement of substituents and their influence on SAR.

The imidazo[1,2-a]pyridine core is largely planar. However, the substituents at various positions can have rotational freedom, leading to different conformers. For instance, an aryl group at position 2 can rotate relative to the imidazo[1,2-a]pyridine ring, and the preferred torsion angle can be influenced by other substituents on the scaffold. nih.gov The presence of bulky substituents can lead to steric hindrance and restrict the conformational flexibility of the molecule.

Computational methods, such as Density Functional Theory (DFT), are often employed to study the stable conformations of these molecules and to understand the energetic barriers between different rotamers. Such studies have been performed on related imidazo[1,2-a]pyrazine systems to elucidate the role of intramolecular hydrogen bonds in stabilizing certain conformations. These computational insights, combined with experimental data from techniques like NMR spectroscopy, provide a detailed picture of the molecule's conformational preferences. This knowledge is invaluable for designing new derivatives with optimized three-dimensional structures for enhanced biological activity.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. For the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been extensively used to explore its binding to various biological targets, including kinases, tubulin, and microbial enzymes. nih.govnih.govnih.gov

In the context of 8-Chloroimidazo[1,2-a]pyridin-6-amine, docking simulations would be crucial to identify potential protein targets and to understand the key interactions driving its biological activity. The simulation would place the molecule into the binding site of a protein, and a scoring function would estimate the binding affinity, typically in kcal/mol.

The 8-chloro and 6-amino substituents would play a critical role in these interactions. The chlorine atom at position 8 can participate in halogen bonding or hydrophobic interactions, while the amino group at position 6 can act as a hydrogen bond donor and acceptor. Docking studies on related imidazo[1,2-a]pyridine derivatives have shown that substituents on the pyridine (B92270) ring can significantly influence binding affinity and selectivity. nih.gov For instance, studies on other derivatives have highlighted the importance of hydrogen bonds and hydrophobic interactions in the binding pocket of various enzymes. nih.govacs.org

Table 1: Representative Molecular Docking Data for an Imidazo[1,2-a]pyridine Ligand (Note: This is an illustrative table based on typical data from studies on related compounds, not specific data for this compound.)

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Protein Kinase A -9.5 Val56, Leu173 Hydrophobic
Glu121, Asp184 Hydrogen Bond
Tubulin -8.2 Cys241, Leu255 Hydrophobic
Asn258 Hydrogen Bond
Farnesyl Diphosphate Synthase -7.8 Arg112, Arg113 Ionic Interaction

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govtandfonline.com These calculations provide insights into molecular orbitals, electron density distribution, and reactivity.

The electronic character of this compound is defined by the interplay of the electron-donating amino group and the electron-withdrawing chloro group on the imidazo[1,2-a]pyridine core. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. nih.gov

For this compound, the amino group is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the chloro group would lower the LUMO energy, making it more reactive towards nucleophiles. DFT studies on similar heterocyclic systems have shown that such substitutions significantly modulate the electronic properties. tandfonline.comacs.org The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would show regions of negative potential around the nitrogen atoms and the chloro group, and positive potential near the amino group's hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 2: Representative Quantum Chemical Properties for a Substituted Imidazo[1,2-a]pyridine (Note: This table presents hypothetical data to illustrate the output of quantum chemical calculations.)

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Quantum chemical calculations can also be used to model reaction mechanisms, predict the most likely pathways, and identify the structures of transition states. This is particularly useful for understanding the synthesis of the compound or its metabolic fate. For instance, the synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction, and theoretical studies can elucidate the energetics of this process. researchgate.net For this compound, such calculations could predict its reactivity in further chemical modifications or its potential to be metabolized by enzymes like cytochrome P450.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the exploration of conformational changes and the stability of ligand-protein complexes. researchgate.net While static docking provides a snapshot of a potential binding pose, MD simulations can assess the stability of this pose and reveal alternative binding modes.

An MD simulation of this compound bound to a target protein would involve calculating the forces between atoms and integrating Newton's equations of motion. This would generate a trajectory of atomic positions over time, from which binding free energies can be more accurately calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). The simulation would also show how the ligand and protein adapt to each other, providing insights into the flexibility of the binding site and the conformational freedom of the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like substituted imidazo[1,2-a]pyridines, a QSAR model could predict the biological activity of new analogues before they are synthesized.

To build a QSAR model for imidazo[1,2-a]pyridines, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that relates the descriptors to the activity. While no specific QSAR models for this compound are available, studies on related systems demonstrate the utility of this approach.

Table 3: Example of Descriptors Used in a QSAR Model for Imidazo[1,2-a]pyridines (Note: This is an illustrative table of potential QSAR descriptors.)

Descriptor Type Example Descriptor Property Represented
Electronic HOMO Energy Electron-donating ability
Steric Molecular Volume Size and shape of the molecule
Hydrophobic LogP Lipophilicity

Structure–Property Relationship (SPR) Studies in a Theoretical Framework

Similar to QSAR, Structure-Property Relationship (SPR) studies aim to correlate the chemical structure with various physicochemical properties, such as solubility, melting point, and photophysical properties. acs.org Theoretical SPR studies for this compound would involve calculating properties from its computed electronic structure and geometry. For example, DFT calculations can predict properties like polarizability and dipole moment, which influence solubility and intermolecular interactions. acs.org The effect of the 8-chloro and 6-amino substituents on these properties would be a key focus of such a study.

Advanced Characterization Methodologies for Imidazo 1,2 a Pyridine Compounds

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.

For 8-Chloroimidazo[1,2-a]pyridin-6-amine, the expected monoisotopic mass can be calculated based on its molecular formula, C₇H₆ClN₃. Using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N), the theoretical exact mass is determined. When subjected to HRMS analysis, typically using electrospray ionization (ESI), the compound would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. The measured m/z of this ion would be compared to the calculated value to confirm the molecular formula. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern, with the [M+H+2]⁺ ion appearing at approximately one-third the intensity of the [M+H]⁺ ion, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 1: Illustrative HRMS Data for an Imidazo[1,2-a]pyridine (B132010) Derivative (Note: This data is for a related compound and serves as an example of what would be expected for this compound.)

Ion Calculated m/z Found m/z Difference (ppm)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these signals are indicative of their electronic environment. For instance, the protons on the pyridine (B92270) and imidazole (B134444) rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The coupling patterns (splitting) between adjacent protons would provide crucial information about their connectivity.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in the heterocyclic rings would be characteristic of the imidazo[1,2-a]pyridine scaffold. The carbon atom attached to the chlorine (C8) would be expected to show a chemical shift influenced by the electronegativity of the halogen.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on known data for similar imidazo[1,2-a]pyridine structures.)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 7.5 - 7.8 Singlet
H-3 7.2 - 7.5 Singlet
H-5 7.8 - 8.1 Doublet
H-7 6.8 - 7.1 Doublet

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Information

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches). The C=N and C=C stretching vibrations of the fused aromatic rings would appear in the 1500-1650 cm⁻¹ region. The C-Cl stretch would be observed in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λₘₐₓ) are characteristic of the chromophore system. Imidazo[1,2-a]pyridines typically exhibit strong absorption bands in the UV region due to π-π* transitions within the aromatic system. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazo[1,2-a]pyridine core.

Table 3: Expected IR and UV-Vis Data for this compound (Note: These are generalized ranges based on the functional groups present.)

Spectroscopy Feature Expected Range
IR N-H stretch (amine) 3300-3500 cm⁻¹
IR C=N / C=C stretch (aromatic) 1500-1650 cm⁻¹

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the positions of all atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography on this compound, a single crystal of suitable quality would need to be grown. The resulting crystal structure would confirm the planar nature of the imidazo[1,2-a]pyridine ring system. It would also provide precise measurements of the C-Cl, C-N, and C-C bond lengths, as well as the bond angles within the rings. Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the heterocyclic system, which are crucial for understanding the solid-state properties of the compound. For a closely related compound, 6-Bromoimidazo[1,2-a]pyridin-8-amine, X-ray analysis has shown that adjacent molecules are linked by N–H···N hydrogen bonds to form a layer structure. A similar arrangement would be anticipated for the title compound.

Table 4: Illustrative Crystallographic Data for a Related Imidazo[1,2-a]pyridine (Note: This data is for 6-Bromoimidazo[1,2-a]pyridin-8-amine and serves as an example.)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.1378 (5)
b (Å) 21.2006 (8)
c (Å) 6.9744 (3)
β (°) 92.6106 (7)

Future Research Directions and Translational Perspectives

Development of Novel Retrosynthetic Strategies for Multi-Substituted Imidazo[1,2-a]pyridines

The synthesis of complex, multi-substituted imidazo[1,2-a]pyridines like 8-Chloroimidazo[1,2-a]pyridin-6-amine necessitates the development of more sophisticated and flexible retrosynthetic strategies. Traditional methods, often involving the condensation of 2-aminopyridines with α-haloketones, can be limited by the availability of starting materials and harsh reaction conditions. acs.org Future approaches will likely focus on late-stage functionalization and multicomponent reactions (MCRs), which offer higher efficiency and molecular diversity.

Eco-friendly, late-stage C-H functionalization has emerged as a powerful tool for creating libraries of valuable compounds, allowing for the direct introduction of substituents onto the pre-formed imidazo[1,2-a]pyridine (B132010) core. researchgate.net Similarly, MCRs, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), provide a highly efficient pathway to construct the imidazo[1,2-a]pyridine scaffold in a single step from simple precursors. mdpi.comresearchgate.net These one-pot reactions are characterized by high atom economy, simplified procedures, and the ability to generate complex molecules with multiple points of diversity. mdpi.com Adapting these strategies will be crucial for synthesizing novel analogs of this compound with tailored pharmacological profiles.

Application of Machine Learning and Artificial Intelligence in Compound Design and SAR Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of new drug candidates based on the imidazo[1,2-a]pyridine scaffold. These computational tools can analyze vast datasets to build predictive models for biological activity and other key properties, significantly accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) models, powered by AI algorithms, have been successfully applied to series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives to identify structural features that enhance molecular potency. researchgate.netscielo.br For instance, ML-based QSAR models have been used to design and predict new analogs with favorable anti-melanoma activity. researchgate.netscielo.br In another study, a machine learning model guided the bioactive predictions and screening that led to the identification of novel imidazo[1,2-a]pyridine-based FLT3 inhibitors for acute myeloid leukemia. nih.gov By applying these in silico methodologies to this compound, researchers can predict modifications that would enhance target affinity and selectivity, prioritize candidates for synthesis, and gain deeper insights into their potential mechanisms of action through molecular dynamics simulations. scielo.br

Exploration of Novel Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are critical strategies in medicinal chemistry for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties, or to explore new chemical space and secure intellectual property. researchgate.netnih.govresearchgate.net Bioisosterism involves substituting a part of a molecule with other substructures that have similar physicochemical and spatial properties. researchgate.net For example, a 1,2,3-triazole scaffold can act as a bioisostere for a trans-amide bond, offering advantages like improved stability and resistance to cleavage by proteases. mdpi.com

Scaffold hopping involves the more drastic replacement of a molecule's core framework with a structurally different scaffold that maintains a similar 3D arrangement of key pharmacophoric features. nih.gov This strategy has been successfully used to identify imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate 2 receptor, starting from a pyridone scaffold. nih.gov Future research on this compound could involve replacing the central imidazo[1,2-a]pyridine core with other fused bicyclic systems or modifying its substituents with known bioisosteres (e.g., replacing the chloro group with a trifluoromethyl group) to generate novel compounds with potentially improved drug-like properties. researchgate.net

StrategyDescriptionPotential Application to this compoundReference
Bioisosteric ReplacementSubstitution of functional groups with others that have similar biological properties.Replacing the chlorine atom with other halogens or a trifluoromethyl group to modulate electronic properties and metabolic stability. mdpi.com
Scaffold HoppingReplacement of the core molecular framework with a novel scaffold while preserving biological activity.Identifying new heterocyclic cores (e.g., imidazo[1,2-a]pyrazines) that mimic the pharmacophore of an active this compound derivative. nih.gov
Fragment HybridizationCombining structural motifs from different active compounds.Linking the this compound scaffold to other known pharmacophores, such as pyrazoline or pyrimidine systems. nih.gov

Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve safety and efficiency. The synthesis of imidazo[1,2-a]pyridines is an area where significant progress has been made in developing more sustainable protocols. researchgate.net

Future synthetic routes for this compound and its derivatives will increasingly adopt these greener methodologies. This includes the use of environmentally benign solvents like water or eucalyptol, often facilitated by micellar media. researchgate.netacs.org Energy-efficient techniques such as microwave irradiation and ultrasound assistance have been shown to dramatically reduce reaction times and improve yields. mdpi.comthieme-connect.com Furthermore, a shift towards catalyst-free reactions or the use of non-toxic, metal-free catalysts like iodine avoids the environmental and economic costs associated with heavy metal catalysts. acs.org Multicomponent reactions further contribute to green chemistry principles by maximizing atom economy and reducing the number of synthetic steps and purification processes. scielo.br

Green Chemistry ApproachDescriptionExample in Imidazo[1,2-a]pyridine SynthesisReference
Aqueous Micellar MediaUsing water as a solvent with surfactants to create microreactors for organic reactions.Cu(II)–Ascorbate-catalyzed A3-coupling reaction in the presence of sodium dodecyl sulfate (SDS). acs.org
Microwave (MW) AssistanceUsing microwave energy to rapidly heat reactions, reducing reaction times.One-pot synthesis via Groebke–Blackburn–Bienaymé reaction (GBBR) and CuAAC click reaction. mdpi.com
Ultrasound IrradiationUsing ultrasonic waves to accelerate reactions and improve yields.Ultrasound-assisted C–H functionalization of ketones for reaction with 2-aminopyridines in water. thieme-connect.com
Green SolventsReplacing hazardous organic solvents with sustainable alternatives.GBB-3MCR synthesis using eucalyptol as a bio-based solvent. researchgate.net
Metal-Free CatalysisAvoiding the use of transition-metal catalysts to reduce waste and toxicity.Iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines. acs.org

Advancements in Automated Synthesis and High-Throughput Screening Techniques

To rapidly explore the structure-activity relationships around the this compound core, modern drug discovery relies on the integration of automated synthesis and high-throughput screening (HTS). These technologies enable the generation and biological evaluation of large libraries of compounds in a short period.

Q & A

Q. What are the common synthetic routes for 8-Chloroimidazo[1,2-a]pyridin-6-amine, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions between 2-aminopyridine derivatives and halogenated carbonyl compounds. For example, microwave-assisted methods can enhance reaction efficiency by reducing time and improving yields . Key intermediates, such as 6-chloro-substituted precursors, are characterized using NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the structural identity of this compound validated in novel synthetic pathways?

Structural validation employs a combination of spectroscopic techniques:

  • 1^1H/13^13C NMR : To confirm proton environments and carbon frameworks.
  • X-ray crystallography : For absolute configuration determination, especially when stereochemical ambiguity exists .
  • HPLC-MS : To assess purity and detect byproducts. Cross-referencing with computational simulations (e.g., DFT) can resolve spectral ambiguities .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases (e.g., CDK inhibitors) due to structural similarity to bioactive imidazo[1,2-a]pyridines .
  • Cytotoxicity profiling : Use cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values.
  • Solubility and stability tests : In physiological buffers to guide formulation studies .

Advanced Research Questions

Q. How can low yields in halogenation steps be mitigated during synthesis?

Low yields often stem from competing side reactions (e.g., over-halogenation). Strategies include:

  • Temperature modulation : Lowering reaction temperatures to favor mono-halogenation.
  • Catalyst optimization : Using Pd/Cu systems for selective C-Cl bond formation .
  • Microwave irradiation : Enhances reaction homogeneity and reduces decomposition .

Q. What mechanistic insights explain contradictory reactivity in functionalization reactions?

Contradictions arise from electronic effects of the chloro and amine substituents. For example:

  • The chloro group at C8 deactivates the ring, hindering electrophilic substitution at adjacent positions.
  • The C6 amine can act as a directing group, favoring nucleophilic attacks at C2 or C3. Computational studies (e.g., Fukui indices) help predict reactive sites .

Q. How can computational methods streamline reaction optimization?

  • Reaction path searching : Quantum mechanical calculations (e.g., DFT) identify low-energy pathways for halogenation or cross-coupling .
  • Machine learning : Trained on existing imidazo[1,2-a]pyridine datasets to predict optimal solvents/catalysts.
  • MD simulations : To model solvent effects on crystallization .

Q. What strategies address solubility challenges in biological assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the C6 amine.
  • Co-solvent systems : Use DMSO/PEG mixtures to enhance aqueous solubility while maintaining bioactivity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. How do structural modifications impact its pharmacokinetic profile?

  • Chloro substitution : Increases metabolic stability but may reduce oral bioavailability.
  • Amine functionalization : Methylation at C6 improves membrane permeability but alters target affinity. Comparative studies with analogs (e.g., 6-fluoro or 6-bromo derivatives) reveal structure-activity trends .

Q. What analytical techniques resolve degradation products in stability studies?

  • LC-MS/MS : Identifies hydrolytic or oxidative degradation pathways.
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate aging .
  • Isotopic labeling : Tracks degradation mechanisms using 13^{13}C or 15^{15}N tags .

Q. How can researchers reconcile discrepancies in reported biological activities across studies?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate target engagement : Use CRISPR/Cas9 knockouts or isoform-specific inhibitors to confirm on-target effects.
  • Meta-analysis : Pool data from multiple studies to identify outliers or contextual factors (e.g., solvent toxicity) .

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